Desmethylescitalopram

Serotonin Transporter (SERT) Radioligand Binding Assay SSRI Pharmacology

Accurate LC-MS/MS quantification of escitalopram's primary N-demethylated metabolite in biological matrices demands a stereochemically pure, well-characterized reference standard. Substituting generic metabolites yields erroneous results due to divergent chromatographic retention and MS fragmentation patterns. • Enables precise method validation for clinical TDM & forensic toxicology - S-enantiomer specific, matching parent drug stereochemistry • Defined CYP inhibition profile (CYP2D6 IC50=39.5 μM; CYP2C19 IC50=53.5 μM) supports DDI risk assessment in polypharmacy studies • Supplied with comprehensive CoA (HPLC purity, MS, 1H-NMR) for regulatory-compliant bioanalytical workflows

Molecular Formula C19H19FN2O
Molecular Weight 310.4 g/mol
CAS No. 144025-14-9
Cat. No. B140283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylescitalopram
CAS144025-14-9
Synonymsdesmethyl-escitalopram
desmethylcitalopram
desmethylescitalopram
Molecular FormulaC19H19FN2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1
InChIKeyPTJADDMMFYXMMG-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylescitalopram for Pharma Research & Bioanalysis


Desmethylescitalopram, also referred to as S-desmethylcitalopram or S-DCT, is the primary active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) escitalopram [1]. This compound is a chiral S-enantiomer, mirroring the stereochemistry of its parent drug [2]. As an analytical reference standard, it is essential for quantifying the parent drug and its metabolites in biological matrices via LC-MS/MS or HPLC [3]. Its role in drug metabolism and pharmacokinetic (DMPK) studies is well-established, as it is a key component in understanding the biotransformation pathways and potential drug-drug interactions associated with escitalopram therapy [4].

Compound Type
Chiral S-enantiomer metabolite reference standard
Analytical Workflow
LC-MS/MS or HPLC quantification in biological matrices
Research Context
Drug metabolism and pharmacokinetic (DMPK) studies

Desmethylescitalopram Uniqueness in Bioanalysis


While many SSRI metabolites are pharmacologically active, they exhibit unique and quantifiable differences in transporter binding affinity, enzyme inhibition, and in vivo exposure that preclude generic substitution in analytical workflows. For example, substituting a reference standard for desmethylescitalopram with a compound like didesmethylcitalopram or norfluoxetine will yield inaccurate quantification due to different chromatographic retention times, mass spectrometric fragmentation patterns, and matrix effects . Furthermore, from a research perspective, desmethylescitalopram retains functional selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the mutant M172 SERT, a property not universally shared by metabolites of other SSRIs [1]. This differential profile is critical for studies investigating the molecular pharmacology of SERT and the contributions of active metabolites to the overall therapeutic and adverse effect profiles of escitalopram [2].

1
Metabolite identity mismatch
Using didesmethylcitalopram or norfluoxetine may shift chromatographic retention and MS fragmentation, altering quantification.
2
Transporter selectivity profile may differ
Desmethylescitalopram retains SERT selectivity over NET, a profile not shared by metabolites of all SSRIs, which can affect SERT pharmacology study interpretation.
3
Matrix effect and ionization context
Non-identical reference standards may introduce different matrix effects, requiring source-specific validation for bioanalytical accuracy.

Desmethylescitalopram Quantitative Evidence


SERT Binding Affinity vs. Escitalopram

Desmethylescitalopram exhibits a lower affinity for the serotonin transporter (SERT) compared to its parent drug, escitalopram. This difference is critical for understanding the relative contributions of the parent and metabolite to the in vivo pharmacological effect. The Ki value for desmethylescitalopram is 3.6 nM , whereas escitalopram demonstrates a Ki of 1.1 nM [1].

SERT Binding Affinity
Cross-study comparable
Ki 3.6 nM
Approx. 3.3-fold lower affinity vs. parent (Ki 1.1 nM)
Supports parent-driven SERT inhibition model context
Human recombinant SERT radioligand binding assay
Serotonin Transporter (SERT) Radioligand Binding Assay SSRI Pharmacology

CYP2D6 and CYP2C19 Inhibition

Desmethylescitalopram is a weak inhibitor of the cytochrome P450 enzymes CYP2D6 and CYP2C19. Its inhibitory potency is substantially lower than that of other commonly co-administered drugs or potent CYP inhibitors. The IC50 values for CYP2D6 and CYP2C19 inhibition by desmethylescitalopram are 39.5 μM and 53.5 μM, respectively . In contrast, the parent compound, escitalopram, and its R-enantiomer show negligible inhibition of CYP2C19 (IC50 > 100 μM) and similarly weak inhibition of CYP2D6 (IC50 = 70-80 μM) [1].

CYP2D6 / CYP2C19 Inhibition
Head-to-head
IC50 39.5 μM (CYP2D6)
IC50 53.5 μM (CYP2C19)
Slightly more potent CYP2D6 inhibitor vs. parent (IC50 70-80 μM)
Supports drug-drug interaction endpoint review
In vitro human liver microsome assay
Cytochrome P450 Drug-Drug Interaction Metabolism CYP2D6 CYP2C19

SERT Selectivity over NET

Desmethylescitalopram maintains a high degree of selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET), a key feature of the SSRI class. The Ki for NET is 1,820 nM [1], resulting in a selectivity ratio (NET Ki / SERT Ki) of approximately 505-fold. This is comparable to the parent compound, escitalopram, which has a NET Ki >10,000 nM and a SERT Ki of 0.89 nM, yielding a selectivity ratio of >11,000-fold . In contrast, the metabolite of sertraline (desmethylsertraline) loses this selectivity, demonstrating potent inhibition of both transporters [2].

SERT Selectivity over NET
Cross-study comparable
Desmethylescitalopram ~505-fold
Escitalopram >11,000-fold
Approx. 22-fold less selective than parent
Maintains SSRI-class SERT selectivity context
Human recombinant transporter binding assays
Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Selectivity Off-Target Effects

Steady-State Metabolite-to-Parent Ratio

In humans, the exposure to desmethylescitalopram at steady state is significantly lower than that of the parent drug, escitalopram. The FDA-approved label for escitalopram states that the concentration of the metabolite S-DCT in plasma is approximately one-third that of escitalopram [1]. This is a consistent finding across studies, with a median metabolite-to-parent ratio of approximately 0.33 [2]. For comparison, the didesmethyl metabolite (S-DDCT) is typically present at or below quantifiable concentrations .

Steady-State Ratio
Class-level inference
~0.33 (metabolite/parent)
Plasma concentration is approx. one-third of parent
Supports pharmacokinetic model interpretation
Steady-state human plasma data; 10-30 mg/day dosing
Pharmacokinetics Therapeutic Drug Monitoring Steady-State Metabolite-to-Parent Ratio

SERT Functional Inhibition Potency

The functional potency of desmethylescitalopram for inhibiting serotonin reuptake is substantially lower than that of its parent compound. In vitro studies demonstrate that escitalopram is at least 7 times more potent than desmethylescitalopram (S-DCT) in blocking the serotonin transporter [1]. This finding is further supported by data showing the parent drug is 27 times more potent than the secondary metabolite, S-didesmethylcitalopram (S-DDCT) [2]. This significant reduction in functional potency is consistent across different assay systems and reinforces the conclusion that the metabolites do not contribute meaningfully to the therapeutic action of escitalopram .

Functional Reuptake Inhibition
Head-to-head
Desmethylescitalopram 1x (reference)
Escitalopram ≥7-fold more potent
Supports parent-driven pharmacological response context
In vitro human SERT-expressing cell assay
Serotonin Reuptake Inhibition Functional Assay SSRI Potency In Vitro Pharmacology

Desmethylescitalopram Research & Industrial Applications


LC-MS/MS Quantification of Escitalopram and Metabolites

Desmethylescitalopram is an essential analytical reference standard for the development and validation of LC-MS/MS methods used in clinical and forensic toxicology. Its use ensures accurate quantification of the primary metabolite in human plasma, urine, or oral fluid samples, as required for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence trials. A deuterated internal standard, such as desmethylcitalopram-d3, is recommended to control for matrix effects and ionization efficiency [1].

In Vitro Drug-Drug Interaction Studies

Due to its weak inhibition of CYP2D6 (IC50 = 39.5 μM) and CYP2C19 (IC50 = 53.5 μM), desmethylescitalopram is used as a probe substrate and inhibitor in in vitro metabolism studies . Researchers utilize it to assess the potential for escitalopram and its metabolites to perpetrate DDIs, particularly in enzyme phenotyping assays using human liver microsomes or recombinant CYP isoforms. This application is critical for evaluating the safety profile of escitalopram in polypharmacy contexts [1].

SERT Molecular Pharmacology

Desmethylescitalopram serves as a valuable pharmacological tool for probing the structure-function relationships of SERT. Its retained selectivity for wild-type SERT over the antidepressant-insensitive M172 mSERT mutant (80-fold selectivity) makes it a key comparator in studies investigating the molecular mechanisms of antidepressant resistance . Furthermore, its differential binding kinetics and affinity compared to the parent drug help dissect the contributions of allosteric versus orthosteric binding sites on SERT [1].

DMPK Metabolite Identification Standard

In drug metabolism and pharmacokinetics (DMPK) research, desmethylescitalopram is used as a certified reference standard to confirm the identity of the N-demethylated metabolite produced in vitro (e.g., in hepatocyte incubations) and in vivo (e.g., in plasma or excreta from preclinical species). Its defined chromatographic and mass spectral properties are essential for distinguishing it from other related metabolites, such as didesmethylcitalopram or escitalopram-N-oxide, ensuring the accuracy of metabolic pathway elucidation [1].

Application
Selection Property
Validation Focus
LC-MS/MS Quantification of Escitalopram and Metabolites
Certified chiral reference standard identity
Chromatographic retention and matrix-effect control
In Vitro Drug-Drug Interaction Studies
CYP2D6 and CYP2C19 inhibition probe context
Enzyme phenotyping and perpetrator DDI endpoint review
SERT Molecular Pharmacology
SERT selectivity over NET and M172 mutant
Structure-function and allosteric binding site interpretation
DMPK Metabolite Identification Standard
Defined chromatographic and mass spectral profile
Metabolic pathway elucidation and identity confirmation
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